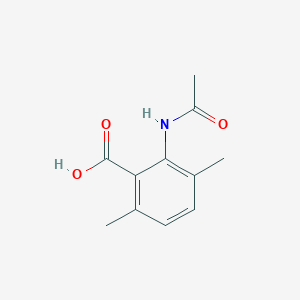
2-Acetamido-3,6-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, featuring an acetamido group and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,6-dimethylbenzoic acid typically involves the acylation of 3,6-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-3,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Acetamido-3,6-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetamido-2,5-dimethylbenzoic acid
- 2-Acetyl-3,6-dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
Uniqueness
2-Acetamido-3,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions compared to similar compounds. The presence of both acetamido and methyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Actividad Biológica
2-Acetamido-3,6-dimethylbenzoic acid (also known as 2-acetamido-3,6-dimethylbenzoate) is a benzoic acid derivative with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C11H13NO3
- Molecular Weight : 207.23 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C(=C(C=C1)C)NC(=O)C)C(=O)O
1. Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where the ability to scavenge free radicals is measured. The compound's structure allows it to interact with free radicals effectively, thus reducing oxidative stress in biological systems.
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It shows promise against various enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.
- 15-Lipoxygenase (15-LOX) : This enzyme is involved in the metabolism of arachidonic acid and is linked to inflammatory processes. Inhibition can lead to anti-inflammatory effects.
- Xanthine Oxidase (XOD) : Inhibiting XOD may reduce uric acid levels and could be useful in managing gout.
3. Cytotoxicity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against ovarian cancer cells (OVCAR), demonstrating a dose-dependent inhibition of cell growth. The compound's mechanism may involve inducing apoptosis or disrupting cellular metabolism.
The biological effects of this compound can be attributed to its ability to form hydrogen bonds with target proteins and enzymes due to the presence of the acetamido group. The methyl groups enhance hydrophobic interactions, potentially increasing the compound's binding affinity and stability within biological systems.
Table 1: Summary of Biological Activities
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-acetamido-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-5-7(2)10(12-8(3)13)9(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
ZCYHCQPRZCDGHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















